2-(2-Nitro-1-propenyl)furan

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

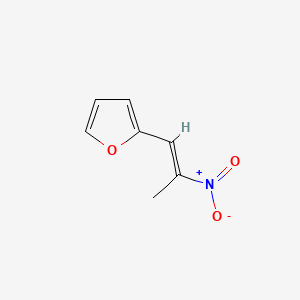

2-(2-Nitro-1-propenyl)furan is an organic compound characterized by a furan ring substituted with a nitro group and a propenyl group

Wirkmechanismus

Target of Action

The primary targets of 2-(2-Nitro-1-propenyl)furan are bacterial enzymes, especially those involved in the aerobic and anaerobic degradation of glucose and pyruvate . These enzymes play a crucial role in the metabolic processes of bacteria, making them an effective target for antibacterial action .

Mode of Action

It is known to inhibit several bacterial enzymes, particularly those involved in the degradation of glucose and pyruvate . This inhibition is believed to affect other enzymes as well, such as pyruvate dehydrogenase, citrate synthetase, malate dehydrogenase, glutathione reductase, and pyruvate decarboxylase .

Biochemical Pathways

The inhibition of these enzymes disrupts the normal metabolic pathways of the bacteria, affecting their ability to process glucose and pyruvate. This disruption can lead to a decrease in bacterial growth and proliferation, contributing to the antibacterial effects of this compound .

Pharmacokinetics

Furan derivatives are generally known for their wide range of biological and pharmacological characteristics, which have led to their use in various therapeutic applications .

Result of Action

The result of the action of this compound is the inhibition of bacterial growth and proliferation. By disrupting key metabolic pathways, it prevents bacteria from effectively processing glucose and pyruvate, which are essential for their survival and growth .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, pH, temperature, and moisture can affect the formation of volatile compounds in glycine/glucose model systems . .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: One common method is the nitration of 2-furylmethanol to form 2-nitrofurylmethanol, which is then subjected to a Wittig reaction to introduce the propenyl group, yielding 2-(2-Nitro-1-propenyl)furan .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, often leading to the formation of carbonyl-containing derivatives.

Reduction: The nitro group can be reduced to an amino group under suitable conditions, such as using hydrogenation catalysts.

Substitution: Electrophilic substitution reactions can occur at the furan ring, allowing for further functionalization of the compound.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Electrophiles like halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Formation of aldehydes or ketones.

Reduction: Formation of 2-(2-Amino-1-propenyl)furan.

Substitution: Various substituted furans depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

2-(2-Nitro-1-propenyl)furan has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential antimicrobial properties due to the presence of the nitro group.

Medicine: Explored for its potential use in drug development, particularly in designing compounds with antibacterial or antifungal activity.

Industry: Utilized in the production of materials with specific electronic or optical properties.

Vergleich Mit ähnlichen Verbindungen

2-(2-Propenyl)furan: Lacks the nitro group, making it less reactive in certain chemical reactions.

2-Nitrofuran: Contains the nitro group but lacks the propenyl group, affecting its overall reactivity and applications.

Uniqueness: 2-(2-Nitro-1-propenyl)furan is unique due to the presence of both the nitro and propenyl groups, which confer distinct chemical properties and reactivity. This combination allows for a broader range of applications and makes it a valuable compound in various fields of research and industry .

Biologische Aktivität

2-(2-Nitro-1-propenyl)furan, also known as (E)-2-(2-nitroprop-1-enyl)furan, is an organic compound featuring a furan ring with a nitro group and a propenyl substituent. This compound has garnered attention for its diverse biological activities, particularly in the realms of antimicrobial and potential therapeutic applications. This article delves into the biological activity of this compound, synthesizing findings from various studies and presenting detailed research insights.

Chemical Structure and Properties

The molecular formula of this compound is C7H7N3O3. The presence of the nitro group (-NO2) is significant as it influences the compound's reactivity and biological activity. The molecular structure exhibits conjugation between the furan ring and the alkenyl group, which enhances its stability and biological interactions.

Target Enzymes

The primary biological targets of this compound are bacterial enzymes involved in glucose and pyruvate metabolism. The compound inhibits these enzymes, disrupting metabolic pathways crucial for bacterial growth and survival. This action leads to significant antibacterial effects by reducing bacterial proliferation.

Biochemical Pathways

The inhibition of key metabolic pathways by this compound results in decreased energy production in bacteria, making it a potential candidate for developing new antimicrobial agents. The nitro group facilitates redox reactions within microbial cells, contributing to cell toxicity and death .

Antimicrobial Properties

Research indicates that this compound exhibits notable antibacterial and antifungal activities. Studies have shown that compounds structurally related to this furan derivative can effectively inhibit the growth of various pathogens, including Staphylococcus aureus and Escherichia coli.

| Activity | Target Organisms | Effectiveness |

|---|---|---|

| Antibacterial | Staphylococcus aureus | Significant inhibition |

| Antifungal | Candida albicans | Moderate inhibition |

Quorum Sensing Inhibition

Recent studies have highlighted the potential of this compound in interfering with quorum sensing (QS), a communication process that bacteria use to coordinate their behavior. By inhibiting QS, this compound may reduce biofilm formation and virulence factor production in pathogenic bacteria .

Case Studies

- Antimicrobial Screening : A study evaluated various nitro-alkenyl furan derivatives, including this compound, for their antibacterial properties against S. aureus. The results indicated a 60% to 80% reduction in QS activity, showcasing its potential as an antimicrobial agent .

- Structural Analysis : Crystallographic studies have revealed that this compound crystallizes exclusively in its E configuration, with significant molecular interactions that enhance its stability and reactivity .

Pharmacological Applications

The unique properties of this compound position it as a promising candidate for drug development. Its ability to inhibit bacterial growth while also affecting QS mechanisms suggests potential applications in treating infections resistant to conventional antibiotics.

Eigenschaften

IUPAC Name |

2-[(E)-2-nitroprop-1-enyl]furan |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c1-6(8(9)10)5-7-3-2-4-11-7/h2-5H,1H3/b6-5+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJQJRPWHHXBVQO-AATRIKPKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=CC=CO1)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C1=CC=CO1)/[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.